N-butan-2-yl-3,5-difluorobenzamide
Description
N-Butan-2-yl-3,5-difluorobenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 3- and 5-positions of the aromatic ring and a branched butan-2-yl group attached to the nitrogen atom. The compound’s fluorine substitution pattern and alkylamide side chain may influence its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for bioactivity.
Properties
IUPAC Name |
N-butan-2-yl-3,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c1-3-7(2)14-11(15)8-4-9(12)6-10(13)5-8/h4-7H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBBQXRYKLHOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-butan-2-yl-3,5-difluorobenzamide and related compounds:
*logP values estimated using fragment-based contribution methods.
Key Observations:
Fluorine Substitution Patterns: The 3,5-difluoro arrangement in the target compound contrasts with the 2,4-difluoro substitution in diflufenican’s phenyl ring . In N-phenyl-2-bromo-4,5-difluorobenzamide , the 4,5-difluoro configuration facilitates intramolecular cyclization under basic conditions, yielding heterocyclic products. The 3,5-difluoro isomer (target compound) may lack this reactivity due to reduced proximity of reactive sites.
N-Substituent Effects: The butan-2-yl group in the target compound introduces moderate lipophilicity (predicted logP ~3.2), which is lower than diflufenican’s trifluoromethylphenoxy chain (logP ~4.5) but higher than etobenzanid’s ethoxymethoxy group (logP ~2.8) . This balance may optimize membrane permeability without excessive bioaccumulation.
Functional Implications: Diflufenican’s 2,4-difluoro-phenyl and trifluoromethylphenoxy groups contribute to its herbicidal activity by inhibiting carotenoid biosynthesis . The target compound’s 3,5-difluoro-benzamide scaffold, combined with its alkylamide chain, could target similar pathways but with altered potency or selectivity. The synthetic pathway for N-phenyl-2-bromo-4,5-difluorobenzamide highlights the role of fluorine positioning in directing reactivity. The target compound’s 3,5-substitution may preclude analogous cyclization, necessitating alternative synthetic strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
